

Ammonium perchlorate crystal structure and morphology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium perchlorate

Cat. No.: B1201955

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure and Morphology of **Ammonium Perchlorate**

Ammonium perchlorate (AP), with the chemical formula NH_4ClO_4 , is a powerful oxidizer critical to the aerospace and defense industries, primarily used in solid rocket propellants.^{[1][2]} Its physical and chemical properties, which are intrinsically linked to its crystal structure and morphology, play a crucial role in determining the performance, stability, and safety of these energetic materials.^{[3][4]} This guide provides a detailed examination of the crystallographic and morphological characteristics of **ammonium perchlorate** for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure of Ammonium Perchlorate

At ambient temperature and pressure, **ammonium perchlorate** crystallizes in an orthorhombic system.^{[5][6]} This structure is the most common and stable form under standard conditions. The crystal is composed of ammonium (NH_4^+) and perchlorate (ClO_4^-) ions, both possessing a tetrahedral geometry, which are linked by a three-dimensional network of $\text{N}-\text{H}\cdots\text{O}$ hydrogen bonds.^[5]

Orthorhombic Phase (Phase I)

The room-temperature phase of **ammonium perchlorate** belongs to the orthorhombic crystal system. There has been some discussion regarding the precise space group, with both Pnma and $\text{Pna}2_1$ being considered.^[1] However, the energy difference between these two symmetries

is exceptionally small, on the order of 1 meV per formula unit, and many studies confirm the space group as Pnma.[5][7][8][9] The unit cell contains four formula units (Z=4).[5]

The lattice parameters of the orthorhombic phase are temperature-dependent. As temperature decreases, the unit cell dimensions generally contract. This thermal expansion and contraction are important factors in the mechanical properties of composite propellants.[10]

Table 1: Temperature-Dependent Lattice Parameters of Orthorhombic **Ammonium Perchlorate**

Temperature (K)	a-axis (Å)	b-axis (Å)	c-axis (Å)	Space Group	Source
500	9.359 - 9.373	5.865	7.531 - 7.535	Pnma	[1][10]
298	9.20 - 9.225	5.815 - 5.82	7.45 - 7.456	Pnma	[1][5][6][9]
260	0.9201	0.5805	0.7439	Pnma	[10]
78	9.02	5.85	7.39	Pnma	[5]
10	8.94	5.89	7.30	Pnma	[5]

Polymorphism and Phase Transitions

Ammonium perchlorate exhibits polymorphism, meaning it can exist in different crystal structures depending on temperature and pressure. These phase transitions are critical as they can alter the material's density, stability, and decomposition behavior.

- High-Temperature Transition: Above approximately 240 °C (513 K), orthorhombic AP undergoes a phase transition to a cubic crystal structure.[2][11][12] This transition is significant because the cubic phase is associated with different decomposition kinetics.
- High-Pressure Transitions: Under high pressure, AP undergoes several structural phase transitions. At ambient temperature, a transition from the initial orthorhombic phase (Phase I) begins around 2.4-4 GPa.[8][13] A high-pressure phase with P2₁2₁2₁ orthorhombic symmetry has been identified at 6.9 GPa.[8][14] This transition is driven by changes in hydrogen bonding and electrostatic interactions under compression.[8]

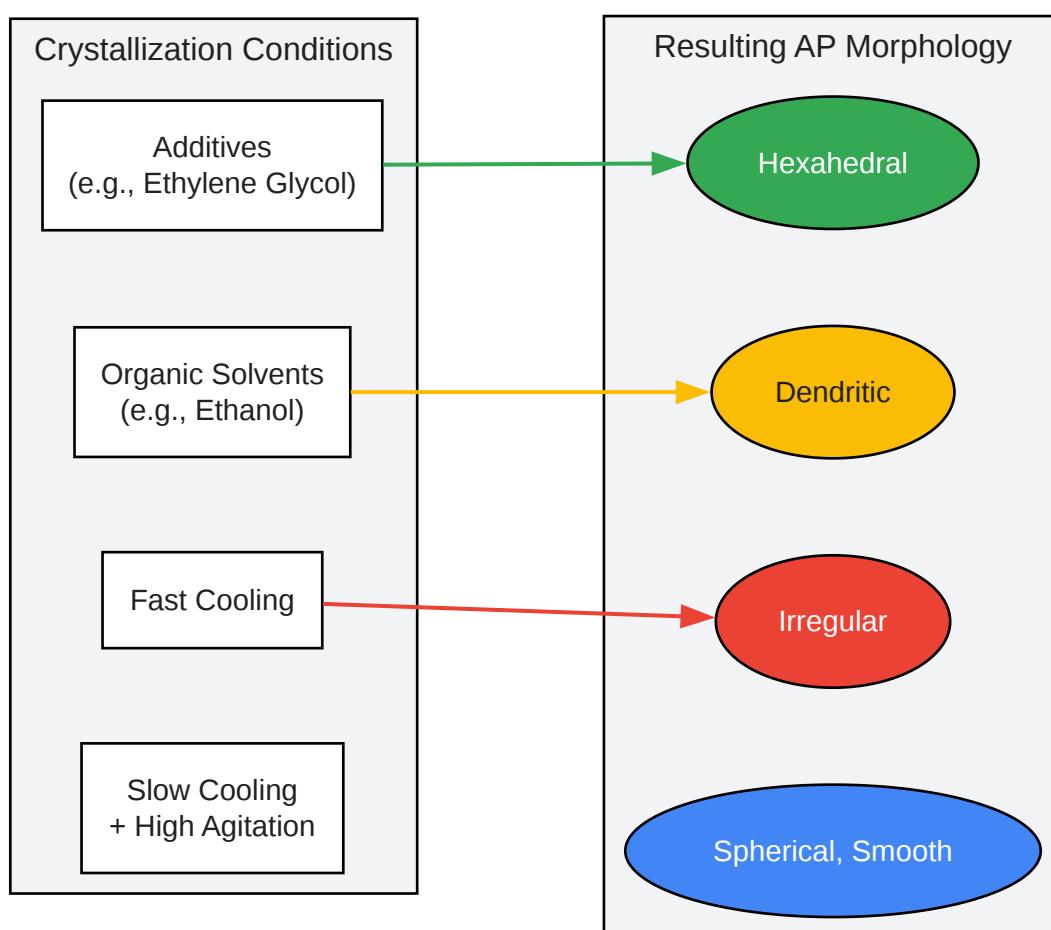
Table 2: Polymorphic Phases of **Ammonium Perchlorate**

Phase	Crystal System	Space Group	Conditions
Phase I	Orthorhombic	Pnma	Ambient Temperature and Pressure
Phase II	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	Above ~4 GPa, identified at 6.9 GPa[8][14]
High-Temp Phase	Cubic	-	Above 240 °C[2][11]

Crystal Morphology and Habit Modification

The external shape of a crystal, known as its morphology or habit, is determined by the relative growth rates of its different crystallographic faces. For AP, morphology is a key parameter that influences propellant processing, packing density, and burning rate.[3][15][16] While AP can crystallize as needles elongated along the b-axis, its habit can be significantly modified.[7]

Factors Influencing Crystal Morphology


Several factors during the crystallization process can be controlled to tailor the final morphology of AP crystals.

- **Crystallization Conditions:** The cooling rate and agitation during crystallization from a solution are critical. Slow cooling patterns combined with high agitation (e.g., 600 rpm) tend to produce spherical, transparent, and smooth-surfaced crystals.[4] Conversely, fast cooling often results in irregular-shaped crystals.[4]
- **Additives and Surfactants:** The presence of additives or impurities in the crystallization solution can dramatically alter the crystal habit. Ethylene glycol, for instance, has been shown to modify the AP crystal habit to a hexahedral shape by promoting growth on the (210) lattice plane.[15][17] Surfactants can induce porosity in the crystals.[4]
- **Solvents:** The choice of solvent can have a remarkable effect on crystal habit.[18] Crystallization from aqueous solutions with the addition of certain organic solvents, such as

those containing ethanol or butanol, can lead to the formation of dendritic (tree-like) crystals.

[18]

The following diagram illustrates the influence of various factors on the resulting morphology of **ammonium perchlorate** crystals.

[Click to download full resolution via product page](#)

Caption: Influence of crystallization parameters on AP crystal morphology.

Experimental Protocols

The characterization of **ammonium perchlorate**'s crystal structure and morphology relies on several key analytical techniques.

Synthesis and Recrystallization

Objective: To produce **ammonium perchlorate** crystals with a controlled morphology.

Methodology:

- Reaction: AP is commonly produced via a double decomposition reaction between an ammonium salt (e.g., ammonium chloride, NH₄Cl) and sodium perchlorate (NaClO₄) in an aqueous solution.[2][19] $\text{NaClO}_4 + \text{NH}_4\text{Cl} \rightarrow \text{NH}_4\text{ClO}_4 + \text{NaCl}$
- Heating and Dissolution: The solution mixture is heated to dissolve the reactants completely, typically to temperatures between 80-100 °C.[19][20]
- Controlled Cooling (Crystallization): The hot, saturated solution is then cooled at a controlled rate. The cooling profile is critical for determining the final particle size distribution and morphology.[20] For spherical crystals, a slow, controlled cooling rate with constant agitation is employed.[4]
- Separation and Washing: The precipitated AP crystals are separated from the mother liquor (primarily a sodium chloride solution) via filtration.[20] The crystals are then washed with water to remove residual sodium and chloride contaminants.[20]
- Drying: The washed crystals are dried to produce the final product.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, lattice parameters, and phase purity of AP.

Methodology:

- Sample Preparation: A finely ground powder of the AP sample is prepared and mounted on a sample holder.
- Data Acquisition: The sample is irradiated with a monochromatic X-ray beam (synchrotron radiation is often used for high resolution).[10] The diffracted X-rays are detected as a function of the diffraction angle (2θ).
- Data Analysis:
 - The resulting XRD pattern shows a series of peaks (Bragg peaks) at specific 2θ values.

- These peaks are indexed by fitting theoretical 2θ values to the experimental data to determine the Miller indices (hkl) for each reflection.[10]
- Using Bragg's Law and the Miller indices, the lattice parameters (a, b, and c for an orthorhombic cell) are calculated and refined.[1][10]
- The overall pattern is compared to standard diffraction patterns (e.g., from the Crystallography Open Database) to confirm the phase and space group.[21]

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, particle size, and surface features of AP crystals.

Methodology:

- Sample Mounting: AP crystals are mounted onto an SEM stub using conductive adhesive tape or carbon paint.
- Sputter Coating: Because AP is an insulator, the sample is typically coated with a thin layer of a conductive material (e.g., gold, palladium) using a sputter coater. This prevents charging of the sample surface by the electron beam.
- Imaging: The sample is placed in the SEM chamber, which is evacuated to a high vacuum. A focused beam of electrons is scanned across the sample surface.
- Signal Detection: Detectors collect secondary electrons and backscattered electrons emitted from the sample. These signals are used to generate a high-resolution, three-dimensional image of the crystal's surface topography.[21][22][23] Images are captured at various magnifications to observe both overall particle shape and fine surface details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Ammonium perchlorate - Wikipedia [en.wikipedia.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ammonium perchlorate | NH₄ClO₄ | CID 24639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [osti.gov](https://www.osti.gov) [osti.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Morphology of ammonium perchlorate in the presence of ethylene glycol as an additive: a first principle study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 18. Crystal habit modification of ammonium perchlorate by organic solvents (Journal Article) | ETDEWEB [osti.gov]
- 19. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 20. patents.justia.com [patents.justia.com]
- 21. mdpi.com [mdpi.com]
- 22. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 23. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Ammonium perchlorate crystal structure and morphology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201955#ammonium-perchlorate-crystal-structure-and-morphology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com